molecular formula C15H22ClN3O2 B1286077 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1031794-64-5

3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B1286077
CAS RN: 1031794-64-5
M. Wt: 311.81 g/mol
InChI Key: BEEGYQYCYVQQBY-UHFFFAOYSA-N
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Description

The compound "3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride" is a derivative of the 1H-pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry. The tert-butyl group and dimethoxyphenyl substituents on the pyrazole ring may influence the compound's physical and chemical properties, as well as its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with appropriate electrophiles. For instance, the synthesis of 1,5-diaminopyrazoles can be achieved through N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid, which provides good regiochemical control . Similarly, tert-butylhydrazine hydrochloride can be used to synthesize a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, with the reaction conditions affecting the regioselectivity of the product . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the dimethoxyphenyl group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and supported by computational studies like density functional theory (DFT) . These analyses provide insights into the geometry, vibrational frequencies, and electronic properties of the molecules. For example, the study of a related compound, 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, revealed its molecular and supramolecular structure, which could be compared to the target compound to understand the impact of different substituents on the pyrazole core .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present. For instance, reactions with electrophiles such as acetic anhydride or aromatic aldehydes can occur at the amino groups of 1,5-diaminopyrazoles . Additionally, the presence of tert-butyl and methoxy groups could influence the reactivity of the compound, potentially leading to selective reactions at specific sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's solubility and melting point . The dimethoxyphenyl group could also impact the compound's electronic properties, such as its UV-Vis absorption spectrum, due to the electron-donating nature of the methoxy substituents . Furthermore, the formation of hydrogen-bonded dimers or chains, as observed in similar compounds, could affect the compound's crystallinity and stability .

properties

IUPAC Name

5-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.ClH/c1-15(2,3)9-6-10(11-8-13(16)18-17-11)14(20-5)12(7-9)19-4;/h6-8H,1-5H3,(H3,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEGYQYCYVQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)OC)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

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